molecular formula C14H16N2O B024846 (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile CAS No. 106565-71-3

(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile

Cat. No. B024846
CAS RN: 106565-71-3
M. Wt: 228.29 g/mol
InChI Key: GQHMNZGZXHZLEN-UHFFFAOYSA-N
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Description

(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile, commonly known as HPOC, is a heterocyclic compound that has gained significance in scientific research due to its unique properties. HPOC is a chiral molecule, which means it has two enantiomers, and the (+)-enantiomer has been found to exhibit interesting biological activity.

Scientific Research Applications

Heterocyclic Compounds in Drug Discovery

Heterocyclic compounds, such as oxazolone moieties and pyrazolo[3,4-b]pyridines, play a crucial role in drug discovery due to their diverse pharmacological activities. For instance, oxazolone is known for its antimicrobial, anti-inflammatory, anticancer, and various other biological activities, indicating its importance in medicinal chemistry and pharmaceutical applications (Neelottama Kushwaha & S. Kushwaha, 2021). Similarly, pyrazolo[3,4-b]pyridines are highlighted for their versatility in interacting with kinases, making them valuable scaffolds in the design of kinase inhibitors for treating diseases (Steve Wenglowsky, 2013).

Applications in Catalysis

Oxazoline-containing ligands, another class of heterocyclic compounds, have been extensively used in asymmetric catalysis. They are derived from chiral amino alcohols, showcasing their effectiveness in a wide range of metal-catalyzed transformations, which underscores the potential utility of complex heterocycles like (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile in facilitating asymmetric synthesis and catalysis processes (G. Hargaden & P. Guiry, 2009).

Importance in Material Science

Furthermore, the synthesis and transformation of phosphorylated derivatives of 1,3-azoles, which include oxazoles and thiazoles, are essential for creating materials with unique properties. These materials have shown a range of activities from insectoacaricidal to antihypertensive effects, indicating the potential for heterocyclic compounds in developing new materials with specific biological or chemical properties (E. Abdurakhmanova et al., 2018).

Biomedical Applications

Polyhydroxyalkanoates (PHAs), including their derivatives and related polymers, are crucial in biomedical applications, especially in tissue engineering and as biocompatible materials. The research into PHAs and their monomeric units, potentially related to the structural components of this compound, underscores the significance of heterocyclic compounds in developing next-generation biomaterials (J. Chai et al., 2020).

Future Directions

The future directions for this compound could involve further exploration of its potential as a starting material in the synthesis of spirocyclic aminochroman derivatives and aza-analogs of podophyllotoxin .

properties

IUPAC Name

3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHMNZGZXHZLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001188558
Record name Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

402846-46-2
Record name Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=402846-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001188558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Reactant of Route 3
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Reactant of Route 4
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Reactant of Route 5
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile
Reactant of Route 6
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile

Q & A

Q1: Why is (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile considered a valuable building block in organic synthesis?

A1: This compound serves as a chiral 1,4-dihydropyridine equivalent, making it highly valuable for synthesizing substituted piperidines. Its rigid structure and the presence of the cyano group offer multiple avenues for diastereoselective transformations. []

Q2: What are some notable synthetic applications of this compound?

A2: Researchers have successfully used this compound to synthesize various biologically relevant molecules:

  • 1,8-Diazaspiro[5.5]undecane derivatives: These compounds, structurally related to the poison-dart frog alkaloid perhydrohistrionicotoxin, were prepared via nucleophilic additions to the cyano group followed by cyclization. []
  • Optically Pure Pipecolic Acid and Derivatives: This essential amino acid and its 2- and 6-substituted derivatives have been accessed through alkylation reactions using this compound as a starting point. []
  • Spirocyclic Aminochroman Derivatives: This synthesis utilized a CN(R,S) methodology with this compound, targeting compounds with potential pharmacological activity. []
  • 2-(1-Aminoalkyl)piperidines: These compounds were synthesized via LiAlH4 reduction and subsequent reactions, highlighting the versatility of the cyano group in this compound. []

Q3: Are there limitations to using this compound in synthesis?

A3: While versatile, some synthetic routes may require multiple steps to reach the desired target. For instance, accessing 9-azabicyclo(3,3,1)non-2-enes, a class of granatanine compounds, involved several steps and highlighted the importance of double bond geometry in the cyclization process. []

Q4: What analytical techniques are useful for characterizing compounds derived from this compound?

A4: Standard spectroscopic methods such as NMR and mass spectrometry are routinely used. Additionally, chiral separation techniques like capillary electrophoresis with chiral selectors (e.g., β-cyclodextrin) can be employed to determine the enantiomeric purity of the synthesized compounds. []

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